molecular formula C21H12O6S3 B12515126 5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid)

5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid)

Cat. No.: B12515126
M. Wt: 456.5 g/mol
InChI Key: MOYDDYMFUPDQFI-UHFFFAOYSA-N
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Description

5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid): is an organic compound with the molecular formula C21H12O3S3. It is a derivative of thiophene, a sulfur-containing heterocycle, and benzene, a simple aromatic hydrocarbon. This compound is of interest due to its unique structure, which combines the properties of both thiophene and benzene rings, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) typically involves the reaction of benzene-1,3,5-tricarboxylic acid with thiophene derivatives under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The exact conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .

Biology and Medicine: Its ability to interact with biological molecules makes it a valuable tool for researchers .

Industry: In industry, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for use in electronic devices .

Mechanism of Action

The mechanism by which 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

  • 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde)
  • Benzene-1,3,5-triyl triformate
  • 1,3,5-Benzenetricarbonyl trichloride

Comparison: Compared to these similar compounds, 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) is unique due to its combination of carboxylic acid groups and thiophene rings. This structure provides it with distinct chemical and physical properties, making it more versatile for various applications .

Properties

Molecular Formula

C21H12O6S3

Molecular Weight

456.5 g/mol

IUPAC Name

5-[3,5-bis(5-carboxythiophen-2-yl)phenyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C21H12O6S3/c22-19(23)16-4-1-13(28-16)10-7-11(14-2-5-17(29-14)20(24)25)9-12(8-10)15-3-6-18(30-15)21(26)27/h1-9H,(H,22,23)(H,24,25)(H,26,27)

InChI Key

MOYDDYMFUPDQFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C2=CC(=CC(=C2)C3=CC=C(S3)C(=O)O)C4=CC=C(S4)C(=O)O

Origin of Product

United States

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